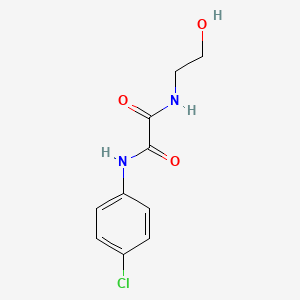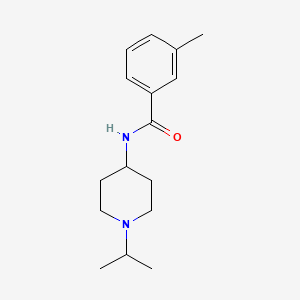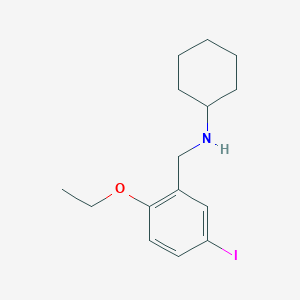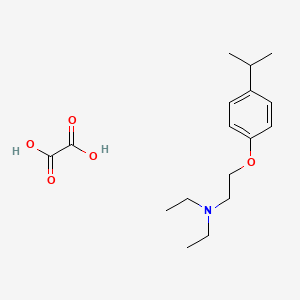
4-(2,4-dichlorophenoxy)-N-heptylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichlorophenoxy)-N-heptylbutanamide, also known as SR141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist that was developed as an anti-obesity drug. It was first synthesized in 1994 by Sanofi-Aventis, a French pharmaceutical company. The drug was later approved for use in Europe in 2006 but was withdrawn due to its adverse effects on mental health.
Mécanisme D'action
4-(2,4-dichlorophenoxy)-N-heptylbutanamide acts as an antagonist of the cannabinoid receptor type 1 (CB1 receptor). The CB1 receptor is primarily found in the brain and is involved in the regulation of appetite, mood, and pain sensation. By blocking the CB1 receptor, this compound reduces the effects of endocannabinoids, which are naturally occurring compounds that activate the CB1 receptor.
Biochemical and Physiological Effects:
The blockade of the CB1 receptor by this compound results in several biochemical and physiological effects. These include reduced food intake, weight loss, and improved glucose metabolism. The drug also reduces the rewarding effects of drugs of abuse, such as cocaine and nicotine, and has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,4-dichlorophenoxy)-N-heptylbutanamide has several advantages for use in laboratory experiments. It is a highly selective antagonist of the CB1 receptor and has been extensively studied for its pharmacological properties. However, the drug has several limitations, including its adverse effects on mental health, which makes it unsuitable for long-term use in humans.
Orientations Futures
For research include the development of novel CB1 receptor antagonists that do not have adverse effects on mental health. The drug may also have potential applications in the treatment of various neuropsychiatric disorders, and further research is needed to explore these possibilities.
Méthodes De Synthèse
The synthesis of 4-(2,4-dichlorophenoxy)-N-heptylbutanamide involves several steps. The initial step involves the reaction of 2,4-dichlorophenol with 1-bromoheptane in the presence of a base to form 2,4-dichlorophenoxyheptane. The next step involves the reaction of 2,4-dichlorophenoxyheptane with 4-aminobutanamide in the presence of a coupling reagent to form this compound.
Applications De Recherche Scientifique
4-(2,4-dichlorophenoxy)-N-heptylbutanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-obesity, anti-addictive, and anti-inflammatory properties. The drug has also been studied for its potential use in the treatment of various neuropsychiatric disorders such as anxiety, depression, and schizophrenia.
Propriétés
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-heptylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25Cl2NO2/c1-2-3-4-5-6-11-20-17(21)8-7-12-22-16-10-9-14(18)13-15(16)19/h9-10,13H,2-8,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKCUTRJMJKOLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-iodophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4927511.png)
![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4927527.png)

![N-[2-(dimethylamino)ethyl]-N-methyl-3-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4927535.png)
![2-(2-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4927548.png)
![4,4'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibutanoic acid](/img/structure/B4927556.png)




![3-(4-bromophenyl)-2-phenyl-5-[2-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927595.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4927596.png)

